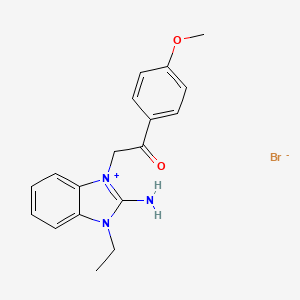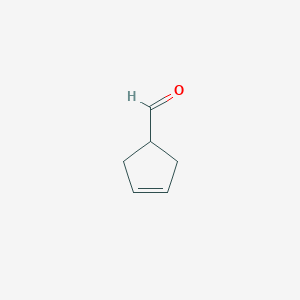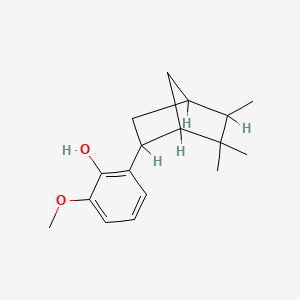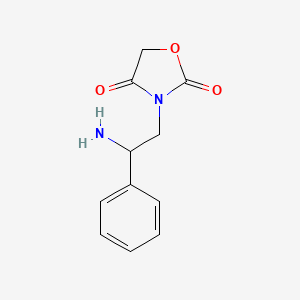![molecular formula C9H18N2O2 B1653952 tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate CAS No. 2068137-90-4](/img/structure/B1653952.png)
tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-(2-methylazetidin-3-yl)carbamate, cis-: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a 2-methylazetidin-3-yl group in the cis configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-methylazetidin-3-yl)carbamate, cis- typically involves the reaction of tert-butyl chloroformate with 2-methylazetidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods: Industrial production of tert-butyl N-(2-methylazetidin-3-yl)carbamate, cis- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-butyl N-(2-methylazetidin-3-yl)carbamate, cis- can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Substituted carbamates.
Applications De Recherche Scientifique
Chemistry: tert-butyl N-(2-methylazetidin-3-yl)carbamate, cis- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs for treating various diseases. Its carbamate moiety is known to exhibit biological activity, which can be harnessed for medicinal purposes.
Industry: In the industrial sector, tert-butyl N-(2-methylazetidin-3-yl)carbamate, cis- is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of tert-butyl N-(2-methylazetidin-3-yl)carbamate, cis- involves its interaction with specific molecular targets. The carbamate moiety can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This mechanism is similar to that of other carbamate-based inhibitors used in medicine .
Comparaison Avec Des Composés Similaires
- tert-butyl N-(2-methylazetidin-3-yl)carbamate, trans-
- tert-butyl N-(2-methylazetidin-3-yl)carbamate hydrochloride
- tert-butyl N-(2-methylazetidin-3-yl)methylcarbamate
Comparison: tert-butyl N-(2-methylazetidin-3-yl)carbamate, cis- is unique due to its cis configuration, which can influence its reactivity and interaction with biological targets. Compared to its trans isomer, the cis configuration may result in different pharmacological properties and biological activities. The hydrochloride salt form of the compound can enhance its solubility and stability, making it more suitable for certain applications .
Propriétés
Numéro CAS |
2068137-90-4 |
|---|---|
Formule moléculaire |
C9H18N2O2 |
Poids moléculaire |
186.25 |
Nom IUPAC |
tert-butyl N-[(2S,3S)-2-methylazetidin-3-yl]carbamate |
InChI |
InChI=1S/C9H18N2O2/c1-6-7(5-10-6)11-8(12)13-9(2,3)4/h6-7,10H,5H2,1-4H3,(H,11,12)/t6-,7-/m0/s1 |
Clé InChI |
LXXPLHYWFLINDJ-BQBZGAKWSA-N |
SMILES |
CC1C(CN1)NC(=O)OC(C)(C)C |
SMILES isomérique |
C[C@H]1[C@H](CN1)NC(=O)OC(C)(C)C |
SMILES canonique |
CC1C(CN1)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(E)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1653873.png)




![1-[2-(4-Amino-3,3-dimethylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B1653882.png)
![2-(4-Chloronaphthalen-1-yl)oxy-N-[2-(methylamino)propyl]acetamide](/img/structure/B1653883.png)




